molecular formula C10H13NO3 B12840867 Methyl 3-amino-2-methoxy-5-methylbenzoate

Methyl 3-amino-2-methoxy-5-methylbenzoate

Cat. No.: B12840867
M. Wt: 195.21 g/mol
InChI Key: BMBSYQDWTWDOPD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid and features a methoxy group, an amino group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-methoxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-5-methylbenzoic acid, followed by reduction of the nitro group to an amino group. The final step involves esterification to form the methyl ester. The reaction conditions typically involve the use of concentrated sulfuric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and methanol with sulfuric acid for esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative catalysts and solvents to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-methoxy-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and ester groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 3-amino-2-methoxy-5-methylbenzoate can be compared with other similar compounds, such as:

  • Methyl 3-amino-2-methoxybenzoate

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-amino-2-methoxy-5-methylbenzoate

InChI

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(13-2)8(11)5-6/h4-5H,11H2,1-3H3

InChI Key

BMBSYQDWTWDOPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)OC)C(=O)OC

Origin of Product

United States

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